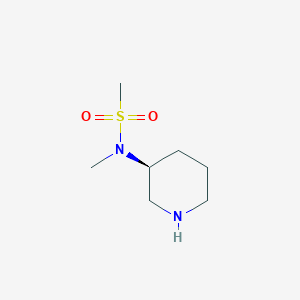

(S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide

Übersicht

Beschreibung

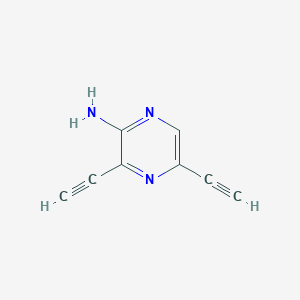

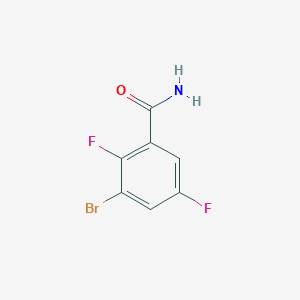

“(S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide” is a chemical compound with the CAS Number: 886504-28-5 . It is also known as “N-[(piperidin-3-yl)methyl]methanesulfonamide” and has a molecular weight of 192.28 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of “(S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide” is C6H14N2O2S . The InChI Code is 1S/C6H14N2O2S/c7-11(9,10)5-6-2-1-3-8-4-6/h6,8H,1-5H2,(H2,7,9,10) .Physical And Chemical Properties Analysis

“(S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide” is a powder that is stored at room temperature . It has a molecular weight of 192.28 .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Synthesis

- Nucleophile-Promoted Alkyne-Iminium Ion Cyclizations : This research discusses the use of compounds related to (S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide in nucleophile-promoted alkyne-iminium ion cyclizations, highlighting its role in complex chemical reactions (Arnold et al., 2003).

Pharmacological Potential

- 5-HT(7) Receptor Selectivity and Multireceptor Profile : A study focused on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, closely related to the compound , showing its potential in designing selective 5-HT7 receptor ligands for treating CNS disorders (Canale et al., 2016).

Chemical Properties and Reactions

- Conformations and Self-Association Studies : An investigation into the structure of related compounds such as trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide revealed insights into molecular conformations and self-association in solutions, demonstrating the complexity of interactions in similar sulfonamides (Sterkhova et al., 2014).

Applications in Material Science

- Interaction Studies in Aqueous Solutions : Research on the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, closely related to (S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide, highlights its relevance in studying solute-solute and solute-solvent interactions, important for material science applications (Raphael et al., 2015).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact . In case of accidental exposure, it is recommended to remove the person to fresh air, rinse skin with water, and seek medical advice if necessary .

Eigenschaften

IUPAC Name |

N-methyl-N-[(3S)-piperidin-3-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-9(12(2,10)11)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEJVLRMWVTLDB-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCNC1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H]1CCCNC1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

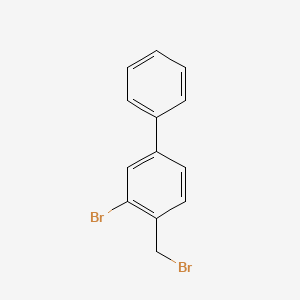

![4,7-Dibromo-2-phenylbenzo[d]thiazole](/img/structure/B1403415.png)

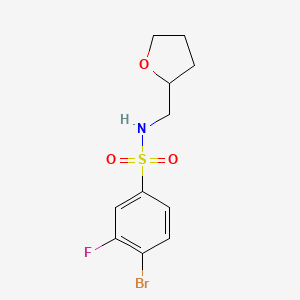

![(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1403424.png)

![Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride](/img/structure/B1403430.png)